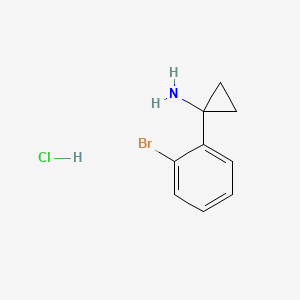

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride

Description

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is a cyclopropylamine derivative with a brominated aromatic ring at the ortho position. Its molecular formula is C₉H₁₁BrClN, and its molar mass is 248.55 g/mol . The compound is synthesized via a two-step process:

Reaction of cyclopropylamine bromide with 2-bromoanisole in the presence of a base.

Acidification with hydrochloric acid to yield the hydrochloride salt .

Properties

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFJXDYDGAAUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 2-bromobenzylamine with a cyclopropanating agent under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential

Research has indicated that cyclopropylamines, including 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, exhibit properties that may be beneficial for developing antidepressant medications. Cyclopropyl derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Study: Synthesis and Evaluation

A notable study synthesized various cyclopropylamines, including this compound, to evaluate their pharmacological profiles. The results demonstrated that these compounds could potentially act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for further development as antidepressants .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This capability is particularly valuable in synthesizing more complex organic molecules .

Synthesis of Complex Molecules

The compound has been employed in the synthesis of biologically active molecules. For instance, it can be used to create derivatives that demonstrate enhanced biological activity or improved pharmacokinetic properties. Its utility in creating diverse chemical scaffolds makes it an essential tool for medicinal chemists .

Pesticide Development

Agricultural Applications

In addition to medicinal chemistry, this compound has applications in agricultural chemistry. It is utilized in the synthesis of novel pesticides that target specific pests while minimizing environmental impact. The compound's unique structural features contribute to the development of effective agrochemicals .

Case Study: Pesticide Efficacy

A study focused on the synthesis of cyclopropyl-based pesticides highlighted the effectiveness of this compound as a key intermediate. The resulting pesticides showed promising results in field trials, indicating their potential for commercial use .

Structure-Activity Relationship Studies

Understanding Biological Activity

The compound plays a crucial role in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. By systematically altering substituents on the cyclopropyl ring or the bromophenyl group, researchers can identify which modifications enhance or diminish activity against specific biological targets .

Data Table: Summary of SAR Findings

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance: White to apple-green crystalline powder.

- Storage: 2–8°C under inert atmosphere .

- Safety: Toxic and irritant; requires protective equipment and ventilation during handling .

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

Key Findings :

Structural Analogues with Modified Backbones

Key Findings :

- Ring Size : Cyclobutane analogues (e.g., 1-(2-Bromophenyl)cyclobutan-1-amine HCl) exhibit increased ring strain compared to cyclopropane derivatives, which may affect synthetic accessibility and stability .

- Chain Elongation : Compounds like 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl are utilized as reference standards in drug development due to their structural complexity .

Halogen and Functional Group Variations

Key Findings :

- Heterocyclic Analogues : Pyridine-containing derivatives (e.g., 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine HCl) are explored in medicinal chemistry for targeting enzymes like kinases .

- Lipophilicity : Methyl and fluorine substitutions (e.g., 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropan-1-amine HCl) can enhance membrane permeability in drug candidates .

Notes

Biological Activity

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is a compound that has garnered interest in various biological research fields due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its chemical characteristics, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11BrClN

- Molecular Weight : 248.55 g/mol

- Appearance : Pale yellow crystalline solid or powder

This compound belongs to the class of cyclopropanamines, which are known for their intriguing chemical behavior and diverse biological activities. The presence of the bromine atom and the amine functional group contributes to its reactivity and potential interactions with various biological targets .

Biological Activities

Research indicates that compounds similar to this compound have demonstrated a range of biological activities. Below are some notable findings:

Antimicrobial Activity

A study on cyclopropane derivatives revealed that certain compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the microdilution method, with some derivatives showing significant inhibition .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| F5 | 32 | Moderate against E. coli |

| F9 | 32 | Moderate against S. aureus |

| F7 | 128 | Some activity against S. aureus |

Inhibitory Activity Against Enzymes

Similar cyclopropanamine derivatives have been explored for their inhibitory effects on various enzymes. For instance, compounds were tested for their ability to inhibit kinases such as GSK-3β and IKK-β, with IC50 values ranging from 10 nM to over 1000 nM depending on the structural modifications .

Case Studies and Research Findings

- Study on Urea-Based Inhibitors : A high-throughput screening identified urea-based inhibitors that demonstrated enhanced potency when bromine was substituted at specific positions on the aromatic ring . This suggests that structural modifications can significantly influence biological activity.

- Cytotoxicity Studies : In vitro assessments of cytotoxicity in neuronal cell lines indicated that several derivatives did not significantly decrease cell viability at concentrations up to 10 µM, highlighting their potential safety profile for therapeutic applications .

- Structure–Activity Relationships : Research has shown that introducing halogens at specific positions on the benzene ring can enhance antibacterial activity compared to other substituents like methoxy groups, indicating a clear structure–activity relationship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.